Home > Products > Building Blocks P13417 > Carbamazepine-10,11-epoxide
Carbamazepine-10,11-epoxide - 36507-30-9

Carbamazepine-10,11-epoxide

Catalog Number: EVT-291911
CAS Number: 36507-30-9
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carbamazepine-10,11-epoxide is a major active metabolite of the antiepileptic drug carbamazepine. [, ] It is formed through the metabolic process of epoxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. [, ] Carbamazepine-10,11-epoxide possesses its own pharmacological activity, contributing to the overall therapeutic effect of carbamazepine. [, , , ] Scientific research has focused on understanding its role in carbamazepine's therapeutic effects, potential neurotoxicity, and interactions with other drugs. [, , , , , , , ]

Carbamazepine

Relevance: Carbamazepine is the parent compound of Carbamazepine-10,11-epoxide, undergoing metabolic conversion in the liver by CYP3A4. Carbamazepine-10,11-epoxide is a significant metabolite of carbamazepine and contributes to its therapeutic effects and potential toxicity. Monitoring both compounds is crucial for optimal therapeutic management. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Carbamazepine-10,11-trans-diol

Relevance: Carbamazepine-10,11-trans-diol is a key metabolite in the elimination pathway of Carbamazepine-10,11-epoxide. This conversion contributes to reducing the levels of the active metabolite and is important for understanding the pharmacokinetic interactions of carbamazepine and its metabolites. [, , , ]

10,11-Dihydro-10,11-trans-dihydroxy-CBZ

Relevance: While structurally similar to Carbamazepine-10,11-epoxide, 10,11-Dihydro-10,11-trans-dihydroxy-CBZ exhibits different pharmacological properties. This difference highlights the importance of structural variations in influencing the biological activity of carbamazepine and its metabolites. []

Iminostilbene epoxide

Relevance: The identification of iminostilbene epoxide as a metabolite of Carbamazepine-10,11-epoxide in rats provides insights into the metabolic pathways and breakdown products of the drug. This information is crucial for understanding the potential for accumulation of specific metabolites and any associated toxicities. []

Relevance: Similar to iminostilbene epoxide, the detection of 10,11-dihydrodiol of iminostilbene in rat urine after Carbamazepine-10,11-epoxide administration sheds light on the metabolic fate of the drug. Understanding these pathways is vital for assessing potential drug-drug interactions and predicting possible side effects. []

Oxcarbazepine

Relevance: While structurally similar to Carbamazepine-10,11-epoxide, oxcarbazepine follows a different metabolic pathway, primarily converting to 10-hydroxy-carbazepine. Understanding the distinct metabolic profiles of these related compounds is essential for optimizing therapeutic strategies and minimizing the risk of drug interactions. []

10-Hydroxy-Carbazepine

Relevance: 10-Hydroxy-carbazepine serves as a point of comparison for Carbamazepine-10,11-epoxide due to their shared therapeutic target, voltage-gated sodium channels, and their roles as active metabolites of their respective parent drugs. Examining the similarities and differences in their pharmacological profiles contributes to a more comprehensive understanding of their mechanisms of action and potential side effects. []

Overview

Carbamazepine-10,11-epoxide is a significant metabolite of the anticonvulsant medication carbamazepine. This compound plays a crucial role in the pharmacological activity of carbamazepine, particularly in its efficacy as an antiepileptic agent. The chemical structure of carbamazepine-10,11-epoxide includes an epoxide group that is formed through the oxidation of the parent compound, carbamazepine.

Source

Carbamazepine-10,11-epoxide is primarily derived from the metabolism of carbamazepine, which is extensively used in treating epilepsy and bipolar disorder. The conversion occurs mainly in the liver, where cytochrome P450 enzymes, particularly CYP3A4, facilitate this transformation .

Classification

Carbamazepine-10,11-epoxide is classified as an epoxide and a drug metabolite. It is recognized for its role in pharmacology and toxicology due to its active properties and potential side effects when administered in therapeutic doses .

Synthesis Analysis

Methods

The synthesis of carbamazepine-10,11-epoxide occurs naturally through metabolic processes rather than through synthetic laboratory methods. The primary pathway involves the enzymatic oxidation of carbamazepine by cytochrome P450 enzymes.

Technical Details

  1. Enzymatic Oxidation: The process predominantly involves CYP3A4, which catalyzes the epoxidation at the 10 and 11 positions of the carbamazepine molecule.
  2. Metabolic Pathway: Approximately 30% of carbamazepine is converted into carbamazepine-10,11-epoxide during its first-pass metabolism in the liver .
Molecular Structure Analysis

Structure

Carbamazepine-10,11-epoxide has a molecular formula of C15H12N2O2C_{15}H_{12}N_2O_2 and a molecular weight of approximately 252.26 g/mol. The structure features a fused dibenzazepine ring system with an epoxide functional group.

Data

  • CAS Number: 36507-30-9
  • Chemical Structure: The presence of the epoxide group is crucial for its biological activity and interaction with various cellular targets .
Chemical Reactions Analysis

Reactions

Carbamazepine-10,11-epoxide can undergo various chemical reactions typical for epoxides:

  1. Nucleophilic Attack: The epoxide group can react with nucleophiles such as water or alcohols, leading to diol formation.
  2. Hydrolysis: In aqueous environments, it can be hydrolyzed to form 10,11-dihydroxycarbamazepine.

Technical Details

These reactions are essential for understanding both the pharmacokinetics and potential toxicity of carbamazepine-10,11-epoxide as they influence its bioavailability and metabolic clearance .

Mechanism of Action

Process

Carbamazepine-10,11-epoxide exhibits anticonvulsant properties through several mechanisms:

  1. Sodium Channel Modulation: It inhibits voltage-gated sodium channels, stabilizing neuronal membranes and reducing excitability.
  2. GABAergic Activity: It may enhance GABAergic transmission, contributing to its anticonvulsant effects.

Data

Studies indicate that carbamazepine-10,11-epoxide is more potent than its parent compound in terms of anticonvulsant activity .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a white to off-white solid.
  2. Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  1. Stability: Sensitive to moisture and light; should be stored in a cool, dry place.
  2. Reactivity: Reacts readily with nucleophiles due to the strained three-membered epoxide ring.

Relevant data include melting point ranges typically around 160–165 °C and boiling points that vary based on purity and formulation .

Applications

Scientific Uses

Carbamazepine-10,11-epoxide serves several important functions in scientific research:

  1. Pharmacokinetic Studies: Used to evaluate the metabolism of carbamazepine in clinical settings.
  2. Toxicological Research: Investigated for its potential role in adverse drug reactions associated with carbamazepine therapy.
  3. Analytical Chemistry: Employed as a reference standard for analytical methods assessing drug levels in biological fluids .
Chemical and Structural Properties of Carbamazepine-10,11-Epoxide

Molecular Characterization and Stereochemistry

Carbamazepine-10,11-epoxide (CBZ-E; IUPAC name: 1a,10b-Dihydro-6H-dibenz[b,f]oxireno[d]azepine-6-carboxamide) is the principal active metabolite of the anticonvulsant drug carbamazepine. Its molecular formula is C₁₅H₁₂N₂O₂, with a molecular weight of 252.27 g/mol [1] [7]. The core structure retains the dibenzazepine scaffold of the parent compound but features a critical 10,11-epoxide ring formed via epoxidation of the olefinic bond. This three-membered epoxide ring introduces significant steric strain and polarity, altering the molecule’s electronic distribution and biological interactions [4] [7].

Stereochemically, the epoxidation generates two chiral centers (C10 and C11), theoretically yielding four stereoisomers. However, in biological systems, CBZ-E exists predominantly as a racemic mixture of the trans-diastereomers due to non-selective enzymatic epoxidation by cytochrome P450 isoforms (primarily CYP3A4) [4] [10]. NMR studies confirm the trans configuration, where the oxygen atom and the adjacent hydrogen atoms adopt a diequatorial orientation relative to the azepine ring plane [5] [7]. This stereochemistry influences its metabolic fate, as enzymatic hydrolysis by epoxide hydrolase (EH) shows mild stereoselectivity toward one diastereomer [10].

Table 1: Structural Properties of Carbamazepine-10,11-Epoxide vs. Carbamazepine

PropertyCarbamazepine-10,11-EpoxideCarbamazepine
Molecular FormulaC₁₅H₁₂N₂O₂C₁₅H₁₂N₂O
Molecular Weight (g/mol)252.27236.27
Epoxide RingPresent (strained, polar)Absent
C10-C11 BondEpoxide (C-O-C)Olefin (C=C)
Chirality2 chiral centers (racemic mix)Achiral
Lipophilicity (Log P)Lower (estimated 1.2–1.5)Higher (~2.5)

Stability and Reactivity in Biological Matrices

Despite epoxides typically being highly reactive, CBZ-E exhibits unusual kinetic stability in vitro and in vivo due to steric hindrance from the adjacent dibenzazepine rings and electron-withdrawing effects of the carboxamide group [5]. This stability allows it to accumulate in plasma at concentrations 20–50% of the parent drug during therapy [4] [8]. However, under biological conditions, it undergoes three key reactions:

  • Enzymatic Hydrolysis: Microsomal epoxide hydrolase (mEH) slowly converts CBZ-E to the inactive 10,11-dihydroxy derivative (CBZ-DiOH), though this pathway is saturable at therapeutic concentrations [10].
  • Chemical Adduct Formation: Despite its stability, CBZ-E reacts directly with nucleophiles like glutathione (GSH) without enzymatic activation, forming two diastereomeric adducts identified as 10-hydroxy-11-glutathionyl-CBZ [5]. This occurs spontaneously in human liver microsomes and plasma, implicating CBZ-E in carbamazepine’s idiosyncratic toxicity via hapten formation [5].
  • Further Bioactivation: In the presence of NADPH and CYP enzymes, CBZ-E undergoes secondary oxidation to reactive quinone species, amplifying its covalent binding to proteins [5].

Analytical studies reveal CBZ-E is stable in plasma for 24 hours at 4°C but degrades under basic conditions or prolonged exposure to oxidants. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods quantify it using transitions of m/z 253.09 → 180.04 in positive electrospray ionization mode, with a lower limit of quantification (LLOQ) of 5.15 ng/mL [2].

Table 2: Analytical Methods for Detecting CBZ-E in Biological Matrices

MethodSample PreparationKey ParametersPerformance
LC-MS/MS (ESI+)Liquid-liquid extractionColumn: C18; Mobile phase: ACN/MeOH/HCOOHLLOQ: 5.15 ng/mL; Recovery: 101% [2]
HPLC-PDAProtein precipitationGradient elution; Detection: 214 nmLLOQ: 250 ng/mL [6]
HPLC-UVSolid-phase extractionIsocratic elution; Retention time: 6.8 minLinear range: 0.1–20 µg/mL [4]

Comparative Analysis with Parent Compound Carbamazepine

Structurally, the epoxide moiety drastically alters CBZ-E’s physicochemical behavior compared to carbamazepine (CBZ). The strained epoxide ring increases polarity, reducing lipophilicity (estimated Log P of 1.2–1.5 vs. CBZ’s 2.45) and enhancing aqueous solubility [4] [8]. This impacts pharmacokinetics: CBZ-E exhibits lower plasma protein binding (50–60%) versus CBZ (70–80%), increasing its free fraction and tissue distribution [4] [8]. Consequently, despite lower total plasma concentrations, CBZ-E contributes significantly to pharmacological and toxic effects.

Pharmacologically, CBZ-E retains sodium channel blocking activity similar to CBZ, exerting equipotent antiepileptic and mood-stabilizing effects [4] [8]. However, its clearance is 5–10 times faster than CBZ, primarily via EH-mediated hydrolysis. During long-term therapy, CBZ auto-induces CYP3A4 and intestinal MRP2 efflux transporters, accelerating presystemic conversion of CBZ to CBZ-E and reducing oral bioavailability of the parent drug [10]. This is evidenced by dose-dependent decreases in the CBZ/EPOX ratio (from >5 to 3) with enzyme-inducing co-medications [8] [10].

Table 3: Pharmacokinetic and Binding Properties

ParameterCarbamazepine-10,11-EpoxideCarbamazepineClinical Implication
Plasma Protein Binding50–60%70–80%Higher free fraction of CBZ-E enhances CNS penetration [4] [8]
Active MetaboliteYes (equipotent to CBZ)N/ABoth contribute to efficacy/toxicity [4] [8]
Metabolic PathwayEH hydrolysis → DiolCYP3A4 → EpoxideCBZ-E accumulation under EH inhibition [10]
CBZ/EPOX Ratio3–5 (monotherapy)N/ARatio falls to <3 with enzyme inducers (e.g., phenytoin) [8]

The structural divergence also complicates therapeutic drug monitoring (TDM). Immunoassays for CBZ exhibit 40–60% cross-reactivity with CBZ-E, overestimating "true" CBZ levels [4]. Chromatographic methods (HPLC, LC-MS) are essential to resolve and quantify both molecules, especially in polytherapy where CBZ-E can reach 50% of total analyte concentrations [6] [8].

Properties

CAS Number

36507-30-9

Product Name

Carbamazepine-10,11-epoxide

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)

InChI Key

ZRWWEEVEIOGMMT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Synonyms

10,11-epoxycarbamazepine
carbamazepine 10,11-epoxide
carbamazepine 10,11-oxide
carbamazepine epoxide
carbamazepine epoxide, 1a-(13)C-labeled
CARBAMAZEPINE-10,11-EPOXIDE
CBZ-10,11-epoxide

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.